Lipophilicity and Polar Surface Area Comparison
The ortho-methoxy substitution on 1-azido-4-bromo-2-methoxybenzene drastically alters its physicochemical profile relative to the unsubstituted 1-azido-4-bromobenzene. This results in higher lipophilicity and a lower topological polar surface area (TPSA), which are key parameters for predicting membrane permeability and compound solubility in organic media [1].
| Evidence Dimension | Physicochemical Properties: logP and TPSA |
|---|---|
| Target Compound Data | logP = 3.5, TPSA = 23.6 Ų |
| Comparator Or Baseline | 1-Azido-4-bromobenzene: logP = 2.84, TPSA = 49.75 Ų |
| Quantified Difference | Δ logP = +0.66 (23% increase); Δ TPSA = -26.15 Ų (52.6% decrease) |
| Conditions | Computed properties under standard conditions from respective databases. |
Why This Matters
The 23% higher logP and 53% lower TPSA of 1-azido-4-bromo-2-methoxybenzene predict superior passive membrane permeability and better solubility in lipophilic environments, making it a preferred choice for designing cell-permeable probes or reactions in non-aqueous media.
- [1] Kuujia. 1-Azido-4-bromo-2-methoxybenzene (CAS 1522358-11-7) Chemical and Physical Properties. Accessed May 6, 2026. View Source
